(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, and a piperazine ring attached to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions The piperazine ring is then synthesized separately and attached to the pyrazole ring via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine ring may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The furan moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE: Similar structure with a thiophene ring instead of a furan ring.
(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
(4-BROMO-5-NITRO-1H-PYRAZOL-3-YL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14BrN5O4 |
---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
(4-bromo-5-nitro-1H-pyrazol-3-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H14BrN5O4/c14-10-11(15-16-12(10)19(21)22)13(20)18-5-3-17(4-6-18)8-9-2-1-7-23-9/h1-2,7H,3-6,8H2,(H,15,16) |
InChI Key |
KXDPLTJFSDSAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=NNC(=C3Br)[N+](=O)[O-] |
Origin of Product |
United States |
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